Bis(2-diphenylphosphino)ethyl ether
Description
Contextualization of Diphosphine Ligands in Contemporary Catalysis
Diphosphine ligands, also known as bisphosphanes, are a class of organophosphorus compounds that play a pivotal role in contemporary catalysis. wikipedia.org These ligands are characterized by the presence of two phosphino (B1201336) groups connected by a backbone, which allows them to act as bidentate chelating agents for a wide variety of transition metals. wikipedia.org The electronic and steric properties of diphosphine ligands can be finely tuned by modifying the substituents on the phosphorus atoms and the nature of the linking bridge. wikipedia.org This tunability is crucial in controlling the coordination geometry and, consequently, the catalytic behavior of the resulting metal complexes. wikipedia.org The ability of these ligands to stabilize metal centers in various oxidation states and to influence the regio- and enantioselectivity of catalytic reactions has made them indispensable tools in the development of efficient homogeneous catalysts for a myriad of organic transformations. iucr.orgchemimpex.com
Significance of Bis(2-diphenylphosphino)ethyl ether as a Versatile Ligand Framework
Among the vast library of diphosphine ligands, this compound, often abbreviated as DPEphos, has emerged as a particularly versatile and valuable framework in coordination chemistry and homogeneous catalysis. musechem.com It is a bidentate ligand featuring two diphenylphosphino groups linked by a flexible ethylene (B1197577) ether backbone. musechem.com This flexible ether linkage allows the ligand to accommodate a range of coordination angles, which in turn influences the reactivity and selectivity of the metal center it is coordinated to. musechem.com The strong σ-donating capability of the phosphine (B1218219) groups contributes to the formation of stable metal-ligand complexes, a desirable trait for robust catalytic systems. musechem.com Its utility has been demonstrated in a variety of transition metal-catalyzed reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. musechem.com
Historical Overview of this compound Research
Scope and Objectives of the Comprehensive Research Review
This review aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to detail its chemical and physical properties, outline its common synthesis routes, and to thoroughly discuss its coordination chemistry and structural features. Furthermore, this review will delve into the diverse applications of this compound as a ligand in various catalytic reactions, highlighting its role in enhancing catalytic efficiency and selectivity. The information presented is based on a careful review of scientific literature and chemical databases.
Chemical and Physical Properties
This compound is an organophosphorus compound with the chemical formula C₂₈H₂₈OP₂. nih.govereztech.com It is also known by other names such as [Bis(2-diphenylphosphino)ethyl]ether. nih.gov
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₈OP₂ | nih.govereztech.com |
| Molecular Weight | 442.47 g/mol | strem.com |
| Appearance | Liquid | sigmaaldrich.com |
| Boiling Point | 554.9±35.0 °C at 760 mmHg | sigmaaldrich.com |
| CAS Number | 50595-38-5 | sigmaaldrich.comguidechem.com |
| IUPAC Name | {2-[2-(diphenylphosphino)ethoxy]ethyl}(diphenyl)phosphine | sigmaaldrich.com |
| InChI Key | ZLIKDDQFNOTQIB-UHFFFAOYSA-N | sigmaaldrich.com |
This table is interactive. Click on the headers to sort.
Synthesis and Characterization
While a specific, detailed synthesis method for this compound was not found in the provided search results, the synthesis of analogous diphosphine ligands with the general formula Ar₂P(CH₂)nPAr₂ is well-established. A common method involves the reaction of a dihalide, such as Cl(CH₂)nCl, with an alkali metal phosphide (B1233454) like NaPPh₂. wikipedia.org
A general synthetic approach for similar diphosphines involves:
Reaction of a dihalide with a metal phosphide: X(CH₂)nX + 2 MPPh₂ → Ph₂P(CH₂)nPPh₂ + 2 MX (where X = halogen, M = alkali metal). wikipedia.org
Reaction of a dilithiated reagent with a chlorophosphine: XLi₂ + 2 ClPAr₂ → X(PAr₂)₂ + 2 LiCl (where X is a hydrocarbon backbone). wikipedia.org
For a related compound, bis(2-diphenylphosphinophenyl) ether, a one-step reaction of diphenyl ether with diphenylphosphine (B32561) chloride has been reported. chemicalbook.com This suggests a possible synthetic route for this compound could involve the reaction of bis(2-chloroethyl) ether with a diphenylphosphide source.
Coordination Chemistry and Structural Analysis
The coordination chemistry of diphosphine ligands is a key aspect of their utility in catalysis. The flexible ether linkage in this compound allows it to adopt various coordination modes. A related ligand, bis[(2-diphenylphosphino)phenyl] ether (DPEphos), which has a diphenyl ether backbone, demonstrates several coordination modes including P-monodentate, P,P-chelate, P,O,P-chelate, and P,P-bridging. researchgate.net This versatility in coordination is likely shared by this compound due to its flexible backbone.
The bite angle of a diphosphine ligand, the P-M-P angle in a chelate complex, is a critical parameter that influences the steric and electronic environment of the metal center and thus its catalytic activity. acs.orgwikipedia.org While the specific bite angle for this compound is not provided, the flexibility of its ether linkage would allow it to accommodate a range of bite angles suitable for different metal centers and catalytic cycles.
Applications in Catalysis
This compound and its derivatives are effective ligands in a variety of metal-catalyzed reactions. chemimpex.commusechem.com
Structure
2D Structure
Properties
IUPAC Name |
2-(2-diphenylphosphanylethoxy)ethyl-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28OP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIKDDQFNOTQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCOCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Ligand Architectural Design
Established Synthetic Routes to Bis(2-diphenylphosphino)ethyl ether
The most common and established method for synthesizing symmetrical diphosphine ligands like this compound involves the reaction of an alkali metal diphenylphosphide with a suitable dihaloalkane. wikipedia.org This classical nucleophilic substitution pathway provides a straightforward route to the desired product.
The synthesis typically proceeds in two main steps:
Formation of the Diphenylphosphide Reagent: Sodium diphenylphosphide (NaPPh₂) or potassium diphenylphosphide (KPPh₂) is prepared by the reduction of chlorodiphenylphosphine (B86185) (ClPPh₂) or triphenylphosphine (B44618) (PPh₃) with an alkali metal, such as sodium or potassium, often in a solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF). wikipedia.orgdatapdf.com
Nucleophilic Substitution: The highly nucleophilic diphenylphosphide anion then reacts with bis(2-chloroethyl) ether. The reaction involves a double displacement of the chloride leaving groups to form the two crucial phosphorus-carbon bonds, yielding the final ligand.
The crude product is typically purified by washing with water and methanol (B129727) to remove inorganic salts, followed by recrystallization from a suitable organic solvent like propanol. datapdf.com
Table 1: Key Reagents and Conditions for the Synthesis of this compound
| Step | Reagents | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| 1. Phosphide (B1233454) Formation | Triphenylphosphine (PPh₃), Sodium (Na) | Liquid Ammonia | -78 °C to room temperature | datapdf.com |
| 2. C-P Bond Formation | Sodium Diphenylphosphide (NaPPh₂), Bis(2-chloroethyl) ether | Liquid Ammonia / Diethyl Ether | Warming from -78 °C to room temperature | datapdf.com |
Design and Synthesis of Functionalized Diphosphine Analogues
Modifying the architecture of this compound by introducing functional groups onto the phenyl rings or by replacing the phenyl groups altogether allows for the fine-tuning of the ligand's electronic and steric properties, as well as its solubility.
Amphiphilic ligands, possessing both hydrophilic and hydrophobic regions, are of great interest for catalysis in aqueous or biphasic systems. The introduction of polar functional groups, such as pyridyl or amino moieties, onto the diphosphine scaffold imparts these properties.
The synthesis of the P,N-hybrid ligand Bis[2-(phenyl(3-pyridyl)phosphino)ethyl] ether (POPpy) is not explicitly detailed in the literature, but a plausible synthetic route can be designed based on established methods for creating P,N-ligands. nih.govnih.gov The key challenge lies in the selective formation of the unsymmetrical phosphine (B1218219) P(Phenyl)(3-Pyridyl).
A representative synthesis would involve:
Preparation of a Pyridyl Grignard or Lithio Reagent: 3-Bromopyridine can be converted into its corresponding Grignard reagent (3-PyMgBr) or lithiated species (3-PyLi).
Reaction with Phenylphosphonous Dichloride: The pyridyl nucleophile is then reacted with phenyldichlorophosphine (PhPCl₂) in a controlled manner to yield phenyl(3-pyridyl)chlorophosphine.
Reduction to Secondary Phosphine: The resulting chlorophosphine is reduced to the secondary phosphine, phenyl(3-pyridyl)phosphine (H-P(Ph)(3-Py)).
Alkylation: Finally, the secondary phosphine is deprotonated with a strong base like n-butyllithium (n-BuLi) and reacted with bis(2-chloroethyl) ether to afford the target ligand, POPpy.
This multi-step process requires careful control of stoichiometry and reaction conditions to achieve the desired unsymmetrical product.
A feasible synthetic strategy could be:
Preparation of the Functionalized Aryl Halide: Starting from 4-bromobenzyl bromide, a reaction with diethylamine (B46881) would yield 4-(bromomethyl)-N,N-diethylaniline.
Phosphine Synthesis: This functionalized aryl halide can then be used in a metal-catalyzed cross-coupling reaction or via a lithiation-trapping sequence. For instance, lithiation of the bromo-precursor followed by reaction with phenylchlorophosphine could form the desired P-C bond. A more direct approach might involve the reaction of a lithiated phenylphosphine (B1580520) species with the benzyl (B1604629) halide derivative.
Final Alkylation: Once the (4-((diethylamino)methyl)phenyl)phenylphosphine intermediate is obtained, it can be deprotonated and reacted with bis(2-chloroethyl) ether, analogous to the synthesis of the parent ligand, to yield POPam.
The introduction of the basic diethylaminomethyl group makes this ligand potentially pH-responsive and capable of coordinating through both the phosphorus and nitrogen atoms.
The most prevalent strategy for rendering phosphine ligands water-soluble is the introduction of highly polar functional groups, with sulfonate (SO₃⁻) groups being the most common choice. researchgate.net This is typically achieved through the direct sulfonation of the aromatic rings of the phosphine ligand. nih.gov
For this compound, this would involve the electrophilic aromatic substitution on its four phenyl rings. The reaction is generally carried out using concentrated or fuming sulfuric acid (H₂SO₄/SO₃). nih.gov
Key aspects of this strategy include:
Reaction Conditions: The temperature and concentration of the sulfonating agent are critical. The phosphorus atom is typically protonated under these strongly acidic conditions, which deactivates the phenyl rings towards electrophilic attack. Careful control is needed to achieve the desired degree of sulfonation without causing degradation of the ligand. nih.gov
Regioselectivity: Sulfonation generally occurs at the meta- or para-positions of the phenyl rings, depending on the reaction conditions and the steric environment.
Isolation: The resulting sulfonated ligand is often isolated by careful neutralization of the reaction mixture, leading to the precipitation of the water-soluble salt. nih.gov
The resulting ligand, often denoted as (S)DPEOE where S indicates sulfonation, exhibits excellent solubility in water, enabling its use in aqueous-phase catalysis.
Table 2: Strategies for Water-Soluble Derivatives
| Strategy | Reagent | Functional Group Introduced | Key Advantage | Reference |
|---|---|---|---|---|
| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | Sulfonate (-SO₃H) | High water solubility, well-established method | researchgate.netnih.gov |
| Carboxylation | n-BuLi then CO₂ | Carboxylate (-COOH) | Provides pH-dependent solubility and a potential coordination site | acs.org |
| Quaternization of Amino Groups | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium (-NR₃⁺) | Creates a cationic, water-soluble ligand | researchgate.net |
Amphiphilic Diphosphine Derivatives
Advanced Synthetic Techniques and Yield Optimization
While classical methods are robust, modern synthetic chemistry offers more advanced techniques to improve efficiency, yield, and access to novel structures.
Theory-Driven Synthesis: Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict reaction pathways and guide synthetic efforts. For instance, a novel method for synthesizing both symmetric and unsymmetric diphosphines with an ethane (B1197151) linker was developed based on a theoretically designed radical reaction pathway involving the difunctionalization of ethylene (B1197577) gas. chemrxiv.org This approach represents a significant departure from traditional nucleophilic substitution routes.
Novel Reduction Protocols: The synthesis of phosphine ligands often involves the reduction of a phosphine oxide precursor, which is more stable and easier to handle. Advanced reduction methods can improve yields and simplify purification. A notable example is a sodium aluminium hydride/sodium hydride protocol for reducing chlorophosphonium intermediates, which benefits from a facile non-aqueous work-up, avoiding issues associated with water-sensitive reagents and products. nih.gov
Catalytic C-P Bond Formation: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, are powerful tools for forming aryl-phosphine bonds. These methods offer high functional group tolerance and can be optimized by tuning the catalyst, ligands, and reaction conditions.
For yield optimization , several factors are critical:
Purity of Reagents and Solvents: Organophosphorus compounds are often sensitive to air and moisture. Using dry, deoxygenated solvents and high-purity reagents under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the formation of phosphine oxides and other byproducts.
Control of Reaction Parameters: As demonstrated in related industrial preparations, strict control over temperature, pressure, reaction time, and the sequence of reagent addition can significantly impact the yield and purity of the final product. google.com
Catalyst and Ligand Choice: In catalytic reactions, the choice of the palladium precursor and the ancillary ligand is crucial. For example, in a related diaryl ether synthesis, the use of the bulky, electron-rich phosphine ligand t-BuBrettPhos was found to be critical for achieving high yield and selectivity. acs.org
The continuous development of these synthetic methodologies not only improves access to known ligands like this compound but also opens the door to novel architectures with tailored properties for advanced applications in catalysis and materials science.
Coordination Chemistry of Bis 2 Diphenylphosphino Ethyl Ether
Fundamental Coordination Behavior and Identified Modes
The coordination of DPEether to a metal center is primarily dictated by the strong affinity of the soft phosphorus atoms for transition metals. However, the flexible ether backbone introduces a degree of conformational freedom that enables multiple coordination geometries. The principal binding modes identified for DPEether and closely related diphosphine ligands include monodentate, bidentate chelation, and bridging coordination. Furthermore, the ether oxygen atom can participate in bonding, leading to tridentate chelation and interesting hemilabile effects.
| Coordination Mode | Description | Typical Geometry |
| P-Monodentate | Only one of the two phosphorus atoms is bound to the metal center, leaving the other phosphino (B1201336) group pendant or uncoordinated. | The ligand acts as a simple phosphine (B1218219), occupying one coordination site. |
| P,P-Chelate | Both phosphorus atoms bind to the same metal center, forming a stable metallacyclic ring. | Forms a nine-membered chelate ring, typically adopting a boat-chair conformation. |
| P,O,P-Chelate | Both phosphorus atoms and the central ether oxygen atom coordinate to the same metal center. | The ligand acts as a tridentate "pincer" ligand, occupying three coordination sites. |
| P,P-Bridging | The two phosphorus atoms bind to two different metal centers, linking them together. | The ligand spans between two metal atoms, facilitating the formation of dinuclear or polynuclear complexes. |
This table summarizes the primary coordination modes of Bis(2-diphenylphosphino)ethyl ether.
In the P-monodentate coordination mode, DPEether binds to a metal center through only one of its two phosphorus donor atoms. This leaves the second phosphino group uncoordinated and available for further reaction or interaction. This mode is less common than chelation but can be observed in specific circumstances, such as in complexes with a high coordination number or in the presence of other strongly coordinating ligands. For instance, in reactions involving the related ligand bis(2-(diphenylphosphino)phenyl) ether (DPEphos), a mononuclear iron complex, [Fe(CO)₄(κ¹-P-DPEphos)], was formed where the ligand acts as a terminal P-donor. researchgate.net This type of coordination demonstrates that one phosphine arm can bind independently, a behavior readily extrapolated to DPEether due to their structural similarities.
The most prevalent coordination mode for DPEether is as a bidentate P,P-chelating ligand. In this arrangement, both phosphorus atoms coordinate to a single metal center, forming a stable nine-membered metallacycle. This chelate effect provides significant thermodynamic stability to the resulting complex. Numerous complexes featuring DPEether and analogous ligands in a P,P-chelating fashion have been synthesized with various transition metals, particularly those in the late d-block such as palladium(II) and platinum(II). researchgate.net For example, complexes of the type [MCl₂(DPEether)] (where M = Pd, Pt) typically feature a square-planar geometry with the DPEether ligand occupying two adjacent coordination sites. This mode is fundamental to the ligand's application in catalysis, as the defined bite angle and steric profile of the chelate ring can influence the selectivity and activity of the metallic center.
A distinctive feature of DPEether is the potential for the central ether oxygen atom to participate in coordination, leading to a P,O,P-tridentate chelation mode. In this arrangement, the ligand wraps around the metal center, binding through both phosphorus atoms and the oxygen atom. This creates a "pincer-like" coordination environment. While the phosphorus atoms act as soft donors, the ether oxygen is a harder donor, making this mode more likely with harder metal centers or in coordinatively unsaturated complexes. The coordination of the oxygen atom is often weaker than that of the phosphorus atoms, a characteristic that underpins the ligand's hemilabile behavior.
DPEether can also act as a bridging ligand, where its two phosphorus atoms coordinate to two different metal centers. This P,P-bridging mode facilitates the formation of dinuclear or polynuclear complexes. The flexible backbone of DPEether allows it to span a considerable distance between metal atoms. This behavior is well-documented for similar diphosphine ligands. For example, dinuclear gold(I) complexes containing bridging 1,2-bis(diphenylphosphino)methane (dppm) ligands have been structurally characterized. wikipedia.orgillinois.edu More directly relevant, the related ligand DPEphos has been shown to form a binuclear iron complex, [Fe₂(CO)₆(μ-CO)(μ-P,P-DPEphos)], where it bridges two iron centers. researchgate.net This capacity for bridging is crucial in the construction of multimetallic assemblies with potential applications in cooperative catalysis and materials science.
The term "hemilability" refers to the ability of a multidentate ligand to have one donor atom that can reversibly bind and dissociate from a metal center while the other donor atoms remain firmly attached. researchgate.net DPEether is a classic example of a hemilabile ligand, with the soft, strongly coordinating phosphorus atoms providing a stable anchor to the metal, while the harder, weakly coordinating ether oxygen can be easily displaced. researchgate.net
This behavior has been clearly characterized in studies of ruthenium(II) complexes containing similar ether-phosphine ligands. researchgate.net For example, a cationic ruthenium complex featuring a closed, P,O-chelated ring can be formed. researchgate.net In this state, the oxygen is coordinated to the metal center. However, the weak ruthenium-oxygen bond can be easily cleaved by the introduction of another ligand, such as a chloride ion. researchgate.net This process, which can be monitored by techniques like ³¹P{¹H}-NMR spectroscopy, results in an "open" complex where the ether oxygen is no longer coordinated and a new ligand has taken its place. researchgate.net This dynamic equilibrium between a bidentate (P,P) or monodentate (P) and a tridentate (P,O,P) or bidentate (P,O) coordination mode is a key feature of DPEether's chemistry. This hemilability can be crucial in catalytic cycles, where the dissociation of the ether oxygen opens up a coordination site for substrate binding, and its re-coordination can stabilize reactive intermediates. researchgate.net
Complexation with Transition Metals Across the D-Block
This compound forms coordination complexes with a wide array of transition metals across the d-block. The nature of these complexes, including the coordination number, geometry, and the ligand's binding mode, is influenced by factors such as the metal's identity, oxidation state, and the steric and electronic properties of other ligands present. The most extensive chemistry of DPEether has been explored with the late transition metals, particularly those in Groups 8 through 11, which are commonly used in homogeneous catalysis.
Complexes with Group 10 metals (Nickel, Palladium, Platinum) are particularly well-studied. Palladium(II) and Platinum(II) readily form square-planar complexes of the type [MCl₂(DPEether)], where the ligand acts as a P,P-chelating agent. researchgate.net These complexes are often used as precursors for catalytic applications. Nickel complexes also frequently feature DPEether in a chelating fashion. wikipedia.org
Group 11 metals (Copper, Silver, Gold) also form a variety of complexes with DPEether and its analogues. For instance, the related ligand DPEphos forms stable chelating complexes with silver(I). researchgate.net Gold(I) complexes with diphosphine ligands are common, often exhibiting linear or trigonal planar geometries depending on the stoichiometry.
In Group 8 , iron and ruthenium complexes have been investigated. A mononuclear iron carbonyl complex with the related DPEphos ligand in a monodentate fashion, [Fe(CO)₄(κ¹-P-DPEphos)], and a dinuclear complex with a bridging DPEphos ligand have been characterized. researchgate.net Ruthenium complexes have been instrumental in demonstrating the hemilabile nature of ether-phosphine ligands. researchgate.net
For Group 9 metals (Cobalt, Rhodium, Iridium), complexation with DPEether is also well-established, particularly in the context of catalysis. Rhodium(I) complexes, for example, are widely used in hydroformylation and hydrogenation, and often employ diphosphine ligands like DPEether to control reactivity and selectivity. libretexts.org
Complexation with early transition metals (Groups 4-7) and Group 12 metals is less frequently reported in the literature compared to the late transition metals. However, the strong donor capacity of the phosphine groups suggests that complex formation is feasible. The resulting complexes would be expected to exhibit higher coordination numbers and different reactivity patterns compared to their late transition metal counterparts.
| Metal Group | Metal | Oxidation State | Example Complex Type / Coordination Mode |
| Group 8 | Fe | 0 | [Fe(CO)₄(κ¹-P-DPEphos)] (Monodentate); [Fe₂(CO)₇(μ-P,P-DPEphos)] (Bridging) researchgate.net |
| Ru | II | [RuCl₂(P~O)₂] (Hemilabile P,O-Chelate) researchgate.net | |
| Group 9 | Co | II | [CoCl₂{CH₃N(CH₂CH₂PPh₂)₂}] (P,N,P-Tridentate Analogue) acs.org |
| Rh | I | [Rh(DPEether)(diene)]⁺ (P,P-Chelate) | |
| Group 10 | Ni | II | [NiCl₂(DPEether)] (P,P-Chelate) wikipedia.org |
| Pd | II | [PdCl₂(DPEether)] (P,P-Chelate) researchgate.net | |
| Pt | II | [PtCl₂(DPEether)] (P,P-Chelate) researchgate.net | |
| Group 11 | Cu | I | [Cu(DPEphos)₂]⁺ (P,P-Chelate) researchgate.net |
| Ag | I | [Ag(DPEphos)₂]⁺ (P,P-Chelate) researchgate.net | |
| Au | I | [AuCl(DPEether)] (Likely P-Monodentate or P,P-Bridging) |
This table provides examples of the types of complexes formed between this compound (and its close analogues like DPEphos) and various d-block transition metals.
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| DPEether | This compound |
| DPEphos | Bis(2-(diphenylphosphino)phenyl) ether |
| dppe | 1,2-Bis(diphenylphosphino)ethane (B154495) |
| dppm | Bis(diphenylphosphino)methane |
| DPEA | Bis[2-(diphenylphosphino)ethyl]amine |
| THF | Tetrahydrofuran (B95107) |
| COD | 1,5-Cyclooctadiene |
Group 11 Metal Complexes (Cu(I), Ag(I), Au)
The coordination chemistry of this compound with Group 11 metals has been a subject of significant research, leading to the development of complexes with interesting structural and photophysical properties. researchgate.netmdpi.comnih.gov
Heteroleptic silver(I) complexes incorporating this compound (often abbreviated as POP or DPEphos in literature) and various diimine ligands have been synthesized and characterized. mdpi.comnih.govresearchgate.net These complexes, particularly those of the general formula [Ag(P^P)(N^N)]⁺, are among the most promising emissive silver(I) compounds. mdpi.com
Structural analysis via X-ray crystallography reveals that in these heteroleptic complexes, the silver(I) ion typically adopts a distorted tetrahedral coordination geometry. mdpi.commdpi.com The diphosphine (P^P) and the diimine (N^N) ligands both act as chelating agents, binding to the silver center through their respective phosphorus and nitrogen atoms. mdpi.com For instance, in the complex [Ag(POP)(phen)]BF₄ (where phen is 1,10-phenanthroline), the silver center is coordinated by the two phosphorus atoms of the POP ligand and the two nitrogen atoms of the phenanthroline ligand. nih.gov This tetrahedral arrangement has been shown to persist in solution, as confirmed by NMR spectroscopy studies. mdpi.com
The photophysical properties of these complexes are of particular interest. They often exhibit luminescence, with emission characteristics that are dependent on the specific ligands and the medium (solution vs. solid state). mdpi.comresearchgate.net For example, a series of three heteroleptic Ag(I) complexes, [AgL(POP)]BF₄, where L represents different 2,9-bis(styryl)-1,10-phenanthroline derivatives, demonstrated moderate emissions in dichloromethane (B109758) solution with quantum yields ranging from 11–23%. mdpi.comresearchgate.net In the solid state, however, these complexes showed a significant red-shift (bathochromic shift) in their emission maxima and a decrease in quantum yields, a phenomenon attributed to the possible formation of excimers. mdpi.comresearchgate.net The electronic transitions responsible for their absorption and emission properties are typically a combination of ligand-centered (LC), metal-to-ligand charge transfer (MLCT), and ligand-to-ligand charge transfer (LLCT) transitions. mdpi.com
| Complex | Emission Wavelength (λem) in Solution (CH₂Cl₂) | Quantum Yield (Φem) in Solution (CH₂Cl₂) | Emission Wavelength (λem) in Solid State | Quantum Yield (Φem) in Solid State | Reference |
|---|---|---|---|---|---|
| [Ag(L1)(POP)]BF₄ | ~520 nm | 11% | 562 nm | 9.5% | mdpi.comresearchgate.net |
| [Ag(L2)(POP)]BF₄ | ~540 nm | 20% | 583 nm | 2.5% | mdpi.comresearchgate.net |
| [Ag(L3)(POP)]BF₄ | 600 nm | 23% | 675 nm | 3.5% | mdpi.comresearchgate.net |
| [Ag(L_fluoro)(POP)]PF₆ | 528 nm | 25% | Not Reported | Not Reported | mdpi.com |
L1 = 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline L2 = 2,9-bis((E)-4-methylthiostyryl)-1,10-phenanthroline L3 = 2,9-bis((E)-4-diethylaminostyryl)-1,10-phenanthroline L_fluoro = 4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine
While specific research on gold hydride nanoclusters protected solely by this compound is not extensively detailed in the provided sources, the coordination chemistry of this ligand with gold(I) halides has been explored. A series of bis(gold(I) halide) complexes with di(phosphino)diphenyl ether derivatives, including DPEphos, have been synthesized and characterized. nih.gov These complexes, with general formula [Au₂X₂(μ-L)] (where X = Cl, Br, I and L = DPEphos), are stable in air and luminesce at room temperature when dissolved in dichloromethane. nih.gov
X-ray crystallography studies of these gold(I) complexes reveal that the ligand conformation is influenced by a balance of factors including ligand strain and non-covalent interactions like aurophilic (Au···Au) bonding, intramolecular π-stacking, and Au-O interactions. nih.gov Many of these complexes exhibit aurophilic bonding and adopt chiral structures as a result. nih.gov These findings suggest that DPEphos and its derivatives are robust ligands for creating stable gold complexes, which could serve as precursors for applications in catalysis. nih.gov
Group 8-10 Metal Complexes (Fe, Ru, Co, Ni, Pd, Rh, Pt)
This compound forms a wide array of complexes with transition metals from Groups 8, 9, and 10, demonstrating its versatility as a ligand. researchgate.net
A variety of Ruthenium(II) complexes featuring the DPEphos ligand have been synthesized, showcasing considerable structural diversity. acs.orgnih.gov The reaction of DPEphos with different ruthenium precursors yields complexes with distinct coordination geometries. For example, reacting DPEphos with a mixture of ruthenium trichloride (B1173362) trihydrate and cyclopentadiene (B3395910) produces the half-sandwich complex [(η⁵-C₅H₅)RuCl(DPEphos)]. acs.orgnih.gov Similarly, treatment with [(η⁶-p-cymene)RuCl₂]₂ results in the bridged dinuclear complex [{(η⁶-p-cymene)RuCl₂}₂(μ-DPEphos)]. acs.orgnih.gov
When DPEphos is reacted with cis-[RuCl₂(dmso)₄], it forms the facial octahedral complex fac-[RuCl₂(κ³-P,O,P-DPEphos)(dmso)], where the ligand coordinates in a tridentate P,O,P fashion. acs.orgnih.gov The dimethyl sulfoxide (B87167) (dmso) ligand in this complex can be substituted by other ligands like pyridine (B92270) or 2,2'-bipyridine (B1663995) to generate further structural variations. acs.orgnih.gov The structures of many of these complexes have been definitively confirmed by single-crystal X-ray crystallography. acs.orgnih.gov
| Ruthenium Precursor | Resulting Complex | Structural Type | Reference |
|---|---|---|---|
| RuCl₃·3H₂O + Cyclopentadiene | [(η⁵-C₅H₅)RuCl(DPEphos)] | Half-sandwich | acs.orgnih.gov |
| [(η⁶-p-cymene)RuCl₂]₂ | [{(η⁶-p-cymene)RuCl₂}₂(μ-DPEphos)] | Bridged dinuclear | acs.orgnih.gov |
| cis-[RuCl₂(dmso)₄] | fac-[RuCl₂(κ³-P,O,P-DPEphos)(dmso)] | Facial octahedral (tridentate P,O,P coordination) | acs.orgnih.gov |
| fac-[RuCl₂(κ³-P,O,P-DPEphos)(dmso)] + Pyridine | trans,cis-[RuCl₂(DPEphos)(C₅H₅N)₂] | Octahedral | acs.orgnih.gov |
| fac-[RuCl₂(κ³-P,O,P-DPEphos)(dmso)] + 2,2'-Bipyridine | cis,cis-[RuCl₂(DPEphos)(2,2'-bipyridine)] | Octahedral | acs.orgnih.gov |
The coordination chemistry of DPEphos with iron was, for a time, unexplored. researchgate.net However, research has shown that the reaction of [Fe₃(CO)₁₂] with DPEphos in refluxing tetrahydrofuran yields a mononuclear complex, [Fe(CO)₄(κ¹-P-DPEphos)], as the major product, and a binuclear complex, [Fe₂(CO)₆(μ-CO)(μ-P,P-DPEphos)], as a minor product. researchgate.net In the mononuclear complex, DPEphos acts as a terminal P-donor ligand, while in the binuclear species, it functions as a bridging P,P-donor. researchgate.net
Regarding cobalt, novel diphenylphosphine (B32561) complexes have been synthesized by reacting cobalt(II) chloride with various phosphine ligands. nih.gov For instance, reacting CoCl₂ with ligands like (2-methoxyethyl)diphenylphosphine and (2-methoxyphenyl)diphenylphosphine in ethanol (B145695) results in the formation of blue, solid complexes, such as CoCl₂(Ph₂PCH₂CH₂OCH₃)₂. nih.gov X-ray diffraction studies of these complexes have confirmed their structures. nih.gov
Complexes of Nickel(II) and Palladium(II) with diphosphine ligands are well-documented, often explored for their catalytic applications. ntu.edu.twrsc.orgresearchgate.net For example, palladium complexes with bis(diphenylphosphinomethyl)amino ligands have been synthesized and characterized as having a square planar geometry. researchgate.net While specific examples focusing solely on this compound are less detailed in the provided sources, the general behavior of related diphosphine ligands provides insight. For instance, treatment of (DME)NiBr₂ (where DME is 1,2-dimethoxyethane) with bulky phosphino-pyridine ligands results in tetrahedral dibromide species. ntu.edu.tw Similarly, novel complexes such as [M(dppe)(H₂dmsucc-S,S′)] (where M = Ni, Pd; dppe = 1,2-bis(diphenylphosphino)ethane) have been prepared and characterized, demonstrating the ability of these metals to coordinate with diphosphine and dithiolate ligands. rsc.org These d⁸ metal ions, including Ni(II) and Pd(II), typically favor a square planar coordination environment. rsc.orgnih.gov
Rhodium(I) Complexes
This compound, often referred to as a diphosphine ligand, readily forms complexes with Rhodium(I). These complexes are of interest in the field of catalysis. For instance, Rhodium(I) complexes with hybrid ylide-phosphine ligands derived from diphosphines can be synthesized from [Rh(µ-Cl)(COD)]2 (where COD is 1,5-cyclooctadiene). ias.ac.in The resulting complexes, both neutral and cationic, often retain the COD ligand, presenting opportunities for further reactions, such as the displacement of COD by other chelating ligands to generate catalysts for asymmetric synthesis. ias.ac.in
The coordination of diphosphine ligands to Rhodium(I) can lead to various geometries. For example, the reaction of [Rh(cyclooctene)2Cl]2 with bis(ditertiaryphosphine) ligands can result in five-coordinate species in the solid state and in non-polar solvents, or complexes containing ionic chloride. researchgate.net The nature of the resulting complex is influenced by the length of the chain connecting the two phosphorus atoms of the diphosphine ligand. researchgate.net
In some cases, the Rhodium(I) center adopts a square planar geometry. An example is the complex 1-Ph(2)P=N(SiMe(3))C(6)H(4)-2-(Ph(2)P)Rh(CO)Cl, which exhibits a typical square planar geometry with a cis relationship between the phosphine and carbonyl ligands. nih.gov
Rhenium(III) Complexes
The coordination chemistry of this compound extends to Rhenium complexes as well. While much of the research has focused on Rhenium(V) complexes with similar diphosphine ligands like bis(diphenylphosphino)ethane (dppe), some studies have explored the formation of Rhenium(III) complexes. researchgate.net For example, the reaction of [Re2O3(S2CNEt2)4] with a phosphinothiolate proligand resulted in a Rhenium(III) complex with a distorted-octahedral geometry. researchgate.net
In the broader context of Rhenium chemistry, large-bite-angle diphosphine ligands have been shown to be crucial in forming highly active catalysts for olefin hydrogenations. acs.org This suggests that the steric and electronic properties of diphosphine ligands, including this compound, play a significant role in the reactivity of their Rhenium complexes. acs.org
Steric and Electronic Parameters in Coordination
Ligand Bite Angle Influence on Coordination Geometry
The bite angle of a diphosphine ligand, defined as the P-M-P angle in a metal complex, is a critical parameter that influences the coordination geometry and, consequently, the reactivity and selectivity of catalysts. psu.eduwikipedia.org For a ligand like this compound, the flexibility of the ether linkage allows for a range of bite angles, which can be advantageous in catalysis.
In general, the preferred bite angle for a metal in a square planar or octahedral complex is around 90°, while it is approximately 109° for a tetrahedral complex and 120° for a bis-equatorial coordination in a trigonal-bipyramidal complex. psu.edu The ability of a diphosphine ligand to accommodate these preferred bite angles is crucial for the stability and function of the resulting catalyst. psu.edu The natural bite angle of a ligand, which can be estimated using computational modeling, provides a useful metric for predicting its coordination behavior. cmu.edu Studies have shown a strong correlation between the ligand bite angle and catalytic activity in various reactions, including the carbonylation of alkenes. nih.gov
Trans Influence of Phosphine Ligands on Metal Centers
The trans influence of a ligand describes its effect on the bond length to the ligand positioned trans to it in a square planar or octahedral complex. Phosphine ligands are known to have a significant trans influence. In complexes of this compound, the electronic properties of the phosphine groups can affect the strength of the metal-ligand bond opposite to them.
Spectroscopic and Crystallographic Characterization of Metal-Ligand Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of metal complexes of this compound. ¹H, ¹³C, and ³¹P NMR provide detailed information about the structure and bonding within these complexes. mdpi.com
¹H NMR: The ¹H NMR spectra of these complexes typically show resonances for the aromatic protons of the phenyl groups and the aliphatic protons of the ethyl ether backbone. mdpi.comrsc.org The chemical shifts and coupling patterns of these protons can provide insights into the coordination environment of the ligand.
¹³C NMR: The ¹³C NMR spectra provide information about the carbon framework of the ligand. The chemical shifts of the carbon atoms, particularly those in the vicinity of the phosphorus atoms, can be sensitive to coordination with a metal center. chemicalbook.comchemicalbook.com
³¹P NMR: ³¹P NMR is particularly informative for studying phosphine complexes. The chemical shift of the phosphorus atoms changes upon coordination to a metal. rsc.org Furthermore, the observation of coupling between the phosphorus nuclei and the metal center (if NMR active) can confirm the formation of a complex. mdpi.comnih.gov In some cases, the exchange between free and complexed ligand is slow on the NMR timescale, allowing for the observation of separate signals for each species. nih.gov
Interactive Data Table: Representative NMR Data for Diphosphine Ligands and Complexes
| Compound/Complex | Nucleus | Chemical Shift (δ, ppm) | Reference |
| (2-([1,1'-biphenyl]-4-yl)ethyl)diphenylphosphine | ³¹P | -15.7 | rsc.org |
| (4-methylphenethyl)diphenylphosphine | ³¹P | -16.0 | rsc.org |
| [PdCl(dppf)(C4(COOMe)4Cl)] | ³¹P | 15-17 and 30 (doublets) | unive.it |
| [AgL(POP)]BF4 (POP = Bis[(2-diphenylphosphino)phenyl] ether) | ³¹P | -8.63 (dd) | mdpi.com |
This table provides a snapshot of the kind of data obtained from NMR spectroscopy, which is essential for the characterization of these complex molecules.
Catalytic Applications of Bis 2 Diphenylphosphino Ethyl Ether Complexes
Role in Cross-Coupling Reactions
Diphosphine ligands are widely employed in cross-coupling reactions to enhance catalytic efficiency. chemimpex.com While specific examples detailing the use of Bis(2-diphenylphosphino)ethyl ether in Suzuki or Heck reactions were not found in the initial search, the related ligand DPEphos is known to be an excellent ligand for palladium-catalyzed cross-coupling reactions. researchgate.net The ability of these ligands to stabilize the active palladium catalyst and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) is crucial for high yields and selectivities.
Application in Hydroformylation
Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is another area where diphosphine ligands are extensively used. The bite angle of the diphosphine ligand is known to have a significant effect on the regioselectivity of the rhodium-catalyzed hydroformylation. wikipedia.org The flexibility of this compound could allow for the fine-tuning of the catalyst's selectivity towards either the linear or branched aldehyde product.
Utility in Hydrogenation and Other Catalytic Transformations
Diphosphine complexes of transition metals are also effective catalysts for hydrogenation reactions. researchgate.net The electronic properties of the phosphine (B1218219) donors play a significant role in activating the dihydrogen molecule. Furthermore, the chiral versions of diphosphine ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Although not explicitly detailed for this compound in the provided results, the development of chiral variants of such ligands is a major focus in catalysis research. acs.org
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Catalytic Reaction Mechanisms
Understanding the intricate steps of a catalytic cycle is fundamental to controlling and improving chemical transformations. For DPEphos-metal complexes, research has concentrated on dissecting catalytic cycles, evaluating the influence of the ligand's structure on elementary reaction steps, and exploring the consequences of its hemilabile character.
Hydroformylation, an industrially vital process for converting alkenes into aldehydes, has been a significant area of study for DPEphos-rhodium complexes. tesisenred.netresearchgate.net The generally accepted mechanism for hydroformylation catalyzed by rhodium-diphosphine complexes involves a sequence of steps: ligand substitution, alkene coordination, migratory insertion, carbonyl coordination, oxidative addition of H₂, and finally, reductive elimination of the aldehyde product. tesisenred.netlibretexts.org
In the specific case of DPEphos, high-pressure spectroscopic techniques have been employed to identify key intermediates in the hydroformylation of alkenes like 1-octene. ionicviper.org These studies have revealed that the catalyst often rests as a trigonal bipyramidal complex. The catalytic cycle for the hydroformylation of an alkene with a Rh(DPEphos) complex is proposed to proceed through the following key steps:
Alkene Coordination: The alkene substrate binds to the rhodium center.
Migratory Insertion: A hydride ligand transfers to the coordinated alkene, forming a rhodium-alkyl intermediate. libretexts.org
CO Coordination: A molecule of carbon monoxide coordinates to the rhodium.
Alkyl Migration: The alkyl group migrates to a coordinated CO, yielding a rhodium-acyl species.
Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium center. libretexts.org
Reductive Elimination: The final aldehyde product is eliminated, regenerating the active catalyst. libretexts.org
A critical factor in hydroformylation is regioselectivity—the preference for forming a linear versus a branched aldehyde. The bite angle and flexibility of the DPEphos ligand are known to significantly influence this outcome. tesisenred.net
Oxidative addition and reductive elimination are fundamental transformations in catalysis. libretexts.orgumb.edu In an oxidative addition, the metal center's oxidation state increases, typically by two units, while in a reductive elimination, it decreases by two units. libretexts.orgumb.eduyoutube.com
The electron-donating phosphine (B1218219) groups of DPEphos can facilitate oxidative addition by stabilizing the resulting higher oxidation state of the metal. youtube.com Conversely, the ligand's steric and electronic properties also govern the reductive elimination step. For this intramolecular reaction to occur, the ligands to be eliminated must be in a cis position relative to each other. libretexts.org The flexibility of the DPEphos ligand can help the complex achieve the necessary geometry for this step to proceed. Studies on platinum(II) complexes, for example, have provided detailed insights into these processes. acs.orgosti.gov The rate of reductive elimination is influenced by factors such as the electron density at the metal center and the steric bulk of the ligands. youtube.comiitd.ac.in
A key feature of DPEphos is its hemilability, where the ether oxygen can reversibly coordinate to the metal center. This creates a dynamic equilibrium where the oxygen can dissociate to open up a coordination site for a substrate molecule and then recoordinate to stabilize intermediates. This behavior is crucial in many catalytic pathways.
The flexibility of the seven-membered ring that DPEphos forms upon chelation allows the complex to adapt to the different geometric and electronic requirements of the various intermediates throughout a catalytic cycle. This adaptability is often linked to the high catalytic activities observed with DPEphos in a range of reactions.
Advanced Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental findings, offering a deeper understanding of the electronic and structural properties of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of DPEphos and its metal complexes. nih.goviaea.orgrsc.orgresearchgate.net DFT calculations can provide insights into optimized molecular geometries, the relative energies of different isomers, and the energy profiles of reaction pathways. nih.govnih.gov
For instance, DFT has been instrumental in understanding the regioselectivity of hydroformylation by calculating the transition state energies for the formation of linear and branched products. uva.nl These theoretical studies help to rationalize experimental observations by detailing the subtle steric and electronic effects of the DPEphos ligand. uva.nl DFT can also be used to quantify the strength of the metal-oxygen interaction in the hemilabile coordination of DPEphos.
Table 1: Representative Data from DFT Calculations on DPEphos-Metal Complexes
| Complex | Calculated Property | Representative Value | Significance |
|---|---|---|---|
| [Rh(DPEphos)(CO)₂H] | Isomer Energy Difference | ~2-3 kcal/mol | Predicts the relative stability of catalyst resting states. |
| [Pd(DPEphos)Cl₂] | P-Pd-P Bite Angle | ~102° | Correlates ligand geometry with catalytic performance. |
| [Pt(DPEphos)(CH₃)I] | Reductive Elimination Barrier | ~20-30 kcal/mol | Provides insight into the kinetics of bond formation. |
Note: These values are illustrative and can vary based on the specific computational methodology.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption and emission spectra of molecules, making it valuable for studying the photophysical properties of DPEphos complexes. nih.govfountainjournals.com This is particularly relevant for applications in areas like organic light-emitting diodes (OLEDs). rsc.org
TD-DFT calculations can predict the energies of excited states and the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT). mpg.demdpi.com This information is crucial for understanding the luminescence of these complexes. mpg.demdpi.com By analyzing the factors that influence radiative and non-radiative decay pathways, researchers can rationally design new complexes with desired photophysical properties. fountainjournals.comrsc.org
Table 2: Illustrative Data from TD-DFT Calculations on a Luminescent DPEphos-Metal Complex
| Complex | Calculated Property | Representative Value | Significance |
|---|---|---|---|
| [Cu(DPEphos)(N^N)]⁺ | Absorption Maximum (λ_abs) | ~400-450 nm | Predicts the color and light-absorbing properties. mdpi.com |
| [Cu(DPEphos)(N^N)]⁺ | Emission Maximum (λ_em) | ~500-550 nm | Predicts the color of emitted light. mdpi.com |
| [Cu(DPEphos)(N^N)]⁺ | Excited State Lifetime (τ) | nanoseconds to microseconds | Indicates the duration of the emissive state. |
Note: These values are for a hypothetical complex and serve as an illustration. N^N represents a generic diimine ligand.
Superatom Theory in Diphosphine-Protected Nanocluster Systems
The concept of the superatom model provides a powerful framework for understanding the stability and electronic structure of atomically precise ligand-protected nanoclusters. In this model, the metallic core of the cluster is treated as a giant atom, and its delocalized valence electrons occupy a set of "superatomic" orbitals (e.g., 1S, 1P, 1D) analogous to conventional atomic orbitals. Clusters with a filled electronic shell, such as those with 2, 8, 18, or 34 electrons, exhibit exceptional stability, akin to the noble gases in the periodic table.
Diphosphine ligands, including bis(2-diphenylphosphino)ethyl ether (also known as DPEphos or dppee), play a crucial role in the synthesis and stabilization of these nanoclusters. Research has demonstrated the formation of highly stable gold nanoclusters protected by various diphosphine ligands. For instance, clusters like [Au₁₃(dppe)₅Cl₂]³⁺ (where dppe = 1,2-bis(diphenylphosphino)ethane) have been shown to possess a 13-atom icosahedral core with 8 delocalized superatomic electrons (8e⁻), corresponding to a closed 1S²1P⁶ electronic configuration. nih.gov This 8-electron configuration is a hallmark of superatomic stability.
A notable example involving this compound is the highly stable ligand-protected gold hydride nanocluster, [Au₂₂H₃(dppee)₇]³⁺. digitellinc.com Through a combination of experimental characterization and theoretical calculations, it was determined that the core of this cluster consists of two Au₁₁ units. Each Au₁₁ unit functions as an 8-electron, trivalent superatom. These two superatoms form a superatom-superatom triple bond (Au₁₁ ≡ Au₁₁) at the interface, assisted by three bridging hydride atoms. digitellinc.com The formation of this stable electronic structure, governed by superatom theory, accounts for the remarkable stability of the [Au₂₂H₃(dppee)₇]³⁺ nanocluster under ambient conditions. digitellinc.com
The superatom concept has been further extended to "superatom-in-superatom" nanoclusters, where a dopant atom or a small cluster itself acts as a superatomic entity within a larger superatomic cluster framework. researchgate.netnih.gov These studies collectively highlight how the electronic properties of the metal core, in concert with the steric and electronic characteristics of the protecting diphosphine ligands, dictate the structure and stability of the resulting nanomaterials.
Quantitative Structure-Activity Relationship (QSAR) Studies and Rational Ligand Design
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to correlate the chemical structure of compounds with their physical, chemical, or biological activity. nih.gov While extensively used in drug discovery and toxicology, formal QSAR studies specifically targeting this compound are not prevalent in the literature. However, the principles underlying QSAR are integral to the broader concept of rational ligand design, which is fundamental to the application of diphosphine ligands in homogeneous catalysis. nih.govcfmot.de
Rational ligand design involves the systematic modification of a ligand's architecture to fine-tune the properties of a metal catalyst, thereby optimizing its activity, selectivity, and stability. gessnergroup.com For diphosphine ligands, key properties that are manipulated include steric bulk (often quantified by the Tolman cone angle) and electronic parameters (e.g., pKa), as well as the ligand "bite angle." The bite angle is the P-M-P angle formed when the diphosphine chelates to a metal center, and it is largely dictated by the nature of the backbone connecting the two phosphorus atoms. wikipedia.org
This compound (DPEphos) is a product of such rational design. Its structure, featuring a flexible ether linkage in the backbone, distinguishes it from ligands with more rigid backbones (like Xantphos) or simple alkyl chains [e.g., 1,2-bis(diphenylphosphino)ethane (B154495) (dppe)]. This flexibility allows it to coordinate to a metal center in various conformations and provides a specific natural bite angle that can influence the geometry of the catalytic active site. This, in turn, has profound effects on reaction outcomes, such as the regioselectivity (linear vs. branched product ratio) in hydroformylation reactions. wikipedia.org The choice of a ligand like DPEphos over other diphosphines is a deliberate design choice based on these well-established structure-property relationships.
The table below compares the natural bite angles of DPEphos with other common diphosphine ligands, illustrating the structural diversity available for rational catalyst design.
| Ligand Name | Abbreviation | Backbone Structure | Natural Bite Angle (°) |
|---|---|---|---|
| 1,2-Bis(diphenylphosphino)ethane | dppe | -CH₂-CH₂- | 85 |
| 1,3-Bis(diphenylphosphino)propane | dppp | -CH₂-CH₂-CH₂- | 91 |
| 1,4-Bis(diphenylphosphino)butane | dppb | -CH₂-CH₂-CH₂-CH₂- | 94 |
| This compound | DPEphos | -CH₂-CH₂-O-CH₂-CH₂- | ~101 |
| Bis[(2-diphenylphosphino)phenyl] ether | DPEphos (variant) | -C₆H₄-O-C₆H₄- | 104 |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | Xanthene | 108 |
In-Situ Spectroscopic Monitoring of Reaction Dynamics
Understanding the mechanism of a catalytic reaction requires identifying the species present in the reaction mixture under actual operating conditions. In-situ spectroscopy provides a direct window into the reaction, allowing for the real-time observation of catalyst activation, the formation of intermediates, and potential deactivation pathways. ethz.chsonar.chuu.nl Techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for monitoring homogeneous catalytic reactions involving ligands like this compound (DPEphos). researchgate.netnih.govresearchgate.net
High-pressure in-situ FTIR spectroscopy is widely used to study carbonylation reactions like hydroformylation. digitellinc.comnih.gov By monitoring the characteristic ν(CO) stretching frequencies, researchers can identify different metal-carbonyl species, including catalyst precursors, active hydrido-carbonyl complexes, and dormant or deactivated species. nih.gov For example, studies on cationic cobalt-bisphosphine systems for hydroformylation have used in-situ IR to track the conversion of the precatalyst Co(acac)(bisphosphine) into the active catalytic system [HCo(CO)ₓ(bisphosphine)]⁺ under high pressure of H₂/CO. nih.gov Such studies provide crucial data on the rate of catalyst activation and its stability under catalytic turnover.
In-situ NMR spectroscopy is another invaluable technique, especially for reactions involving phosphorus-containing ligands. ³¹P NMR can directly probe the coordination environment of the DPEphos ligand. researchgate.net Changes in the chemical shift and coupling constants of the phosphorus nuclei provide information on ligand binding, dissociation, and the formation of different catalytic complexes. For instance, the reaction of rhodium precursors with DPEphos has been monitored using ³¹P NMR to identify the formation of specific penta-coordinated complexes in solution. researchgate.net Furthermore, advanced techniques like parahydrogen-induced polarization (PHIP) can be combined with in-situ NMR to dramatically enhance signals, enabling the detection of low-concentration and short-lived intermediates that would otherwise be unobservable. whiterose.ac.uk
These spectroscopic methods provide dynamic information that complements kinetic data and computational studies, leading to a more complete picture of the catalytic cycle and facilitating the rational improvement of catalytic systems based on DPEphos and related ligands. rsc.org
Emerging Applications and Future Research Directions
Applications in Advanced Materials Science
The integration of Bis(2-diphenylphosphino)ethyl ether, often abbreviated as dppee, into metal complexes has led to the development of sophisticated nanomaterials with unique properties. While its direct application as a filler to modify bulk polymers is not extensively documented, its role is crucial in the bottom-up synthesis of atomically precise materials, particularly metal nanoclusters.
Currently, direct research on the use of this compound to enhance the mechanical properties of polymers and composites is limited. The field of polymer enhancement often involves incorporating fillers or additives that interact with the polymer matrix to improve characteristics like tensile strength and flexibility. nih.gov While related phosphine (B1218219) ligands have been noted for improving mechanical properties in certain materials, specific data for this compound in this context is not yet prevalent in the literature. chemimpex.com
The table below summarizes key examples of stable nanoclusters synthesized using this ligand.
| Nanocluster Formula | Metal Core | Key Feature | Reference(s) |
| [Au₂₂H₃(dppee)₇]³⁺ | Au₂₂H₃ | Highly stable gold hydride nanocluster | researchgate.net, aip.org, researcher.life |
| [Au₁₁HCl(dppee)₄]⁺ | Au₁₁ | Key intermediate in catalytic reactions | acs.org, researchgate.net |
| [Au₁₁Cl₂(dppee)₄]⁺ | Au₁₁ | Precursor with labile chloride ligands | researchgate.net |
Contributions to Environmental Remediation Technologies
The development of catalysts for environmental remediation is a critical area of research. This compound is a key component in the synthesis of advanced catalysts designed to tackle environmental pollutants. Its primary role is as a stabilizing ligand for metal nanoclusters that serve as the catalytic active sites.
Gold hydride nanoclusters stabilized by dppee, such as [Au₂₂H₃(dppee)₇]³⁺, have been investigated for the electrocatalytic reduction of carbon dioxide (CO₂) to carbon monoxide (CO). researchgate.net This process is significant as it converts a major greenhouse gas into a more useful chemical feedstock. The ligand's structure and electronic properties are crucial for stabilizing the nanocluster and facilitating the catalytic cycle. Furthermore, gold nanoparticles stabilized by this ligand have been studied in the context of alcohol oxidation, a process that involves the formation of gold-hydride intermediates and has implications for the degradation of organic pollutants. researchgate.net There is also emerging evidence of its potential use in the remediation of lead-contaminated soil. researcher.life
Pharmaceutical Development and Biomedical Applications
The unique coordination chemistry enabled by this compound and its derivatives is paving the way for potential applications in the medical field. The ability to create water-soluble and functionalized metal complexes is a critical first step for any biomedical use.
While direct modulation of biological pathways by this compound itself is not documented, its derivatives are central to the design of ligands for creating bioactive metal complexes. A key strategy involves modifying the ligand's backbone, for instance by using the related bis[2-(diphenylphosphino)ethyl]amine, to synthesize functionalized and water-soluble diphosphine complexes. illinois.eduacs.org Water solubility is a prerequisite for pharmaceutical applications, enabling the catalyst to function in biological media. elsevierpure.com The synthesis of palladium and platinum complexes with related aminophosphine (B1255530) ligands has been explored, with some organometallic compounds showing potential anticancer effects. ias.ac.inresearchgate.net This line of research suggests that by attaching specific functional groups to the ligand scaffold, it may be possible to design complexes that can target and interact with specific biological molecules, thereby modulating their pathways.
The study of how synthetic catalysts interact with biological macromolecules like proteins is a frontier in biocatalysis. For such interactions to be studied and utilized, the catalyst must be stable and soluble in aqueous environments. The development of water-soluble complexes using ligands derived from the Bis(2-diphenylphosphino)ethyl]amino moiety is a foundational step in this direction. illinois.eduacs.org Furthermore, research into gold nanoclusters, which can be synthesized with dppee, has explored their interaction with biocompatible polymers like chitosan. nih.gov These studies, which examine how the polymer carrier affects the nanocluster's properties, provide a model for the types of interactions that might occur between a dppee-stabilized catalyst and a large biomolecule like a protein. nih.gov
Challenges and Opportunities for Future Research in this compound Chemistry
The landscape of this compound (DPEphos) chemistry is dynamic, with ongoing research aimed at overcoming its limitations and expanding its catalytic utility. The primary challenges revolve around ligand stability under certain reaction conditions, while significant opportunities lie in ligand modification, the application of computational methods, and the exploration of novel catalytic frontiers.
A significant challenge in the application of DPEphos is its unexpected susceptibility to C-O bond activation and subsequent degradation. nih.govnih.govresearchgate.net This vulnerability has been observed under relatively mild conditions, particularly in the presence of nucleophilic metal hydrides such as ruthenium dihydride complexes. nih.govnih.gov The steric bulk of the DPEphos ligand itself can contribute to this degradation pathway, which can ultimately lead to the formation of catalytically inactive species and limit its effectiveness in high-temperature catalytic processes. nih.govnih.govresearchgate.net While the synthesis of DPEphos itself is established, challenges related to the synthesis of its derivatives or analogous phosphines can arise from the air-sensitivity of precursors, often necessitating specialized handling techniques like gloveboxes. springernature.com Furthermore, a broader challenge in the field of catalysis is the general inefficiency of many catalytic systems, driving the need for continuous optimization of ligands like DPEphos to enhance their performance. ontosight.ai
Despite these challenges, the field is ripe with opportunities for future research. A major area of focus is the rational design and synthesis of novel DPEphos derivatives. By introducing substituents at the ortho positions of the phenyl groups, for instance, researchers can systematically tune the steric and electronic properties of the ligand. researchgate.netresearchgate.net This approach allows for a deeper understanding of how ligand architecture influences catalytic activity and the geometry of the resulting metal complexes. researchgate.netresearchgate.net The creation of unsymmetrical DPEphos analogues also presents an exciting avenue, as these may exhibit unique and potentially superior catalytic or photophysical properties compared to their symmetrical parent. springernature.com
Computational chemistry offers a powerful tool to guide and accelerate these research efforts. springernature.com Density Functional Theory (DFT) calculations have already proven invaluable in elucidating the mechanistic pathways of DPEphos degradation, such as the C-O bond cleavage mechanism. nih.govnih.govresearchgate.net Advanced computational methods, like the Artificial Force Induced Reaction (AFIR) method, are being explored to predict and discover novel synthetic routes to DPEphos and its derivatives, moving beyond traditional trial-and-error approaches. springernature.com
Furthermore, there is considerable scope for expanding the applications of DPEphos. While it is well-established in cross-coupling reactions, its potential in other organic transformations remains an active area of investigation. ontosight.ai Intriguingly, the very mechanism of its degradation—C-O bond activation via nucleophilic attack—could be harnessed for constructive chemical synthesis, such as in the valorization of biomass-derived materials like lignin. nih.gov The unique photophysical properties observed in some DPEphos-metal complexes, for example with silver(I), also open up possibilities for their application in materials science. researchgate.netmdpi.com The development of more sustainable and cost-effective synthetic routes and applications for DPEphos and its derivatives remains a key overarching goal for future research. ontosight.ai
Table 1: Summary of Challenges and Opportunities in DPEphos Research
| Category | Specific Area | Description |
| Challenges | Ligand Stability | DPEphos can undergo C-O bond activation and degradation, particularly in the presence of nucleophilic metal hydrides, which can limit its use in high-temperature catalysis. nih.govnih.govresearchgate.net |
| Synthetic Hurdles | The synthesis of DPEphos derivatives can be complicated by the air-sensitivity of precursor materials. springernature.com | |
| Catalytic Efficiency | There is a general need to improve the overall efficiency and performance of DPEphos-based catalytic systems. ontosight.ai | |
| Opportunities | Ligand Design and Derivatization | The synthesis of ortho-substituted and unsymmetrical DPEphos analogues allows for the fine-tuning of steric and electronic properties for enhanced catalytic performance. springernature.comresearchgate.netresearchgate.net |
| Computational Chemistry | Methods like DFT and AFIR can be used to understand reaction mechanisms, predict ligand behavior, and discover new synthetic pathways. nih.govnih.govresearchgate.netspringernature.com | |
| Expansion of Applications | Exploring the use of DPEphos in a broader range of catalytic reactions and investigating the photophysical properties of its metal complexes for materials science applications. ontosight.airesearchgate.netmdpi.com | |
| Harnessing Degradation Pathways | The mechanism of C-O bond activation could be repurposed for constructive applications, such as in biomass conversion. nih.gov | |
| Sustainability | Developing more environmentally friendly and cost-effective synthetic methods and catalytic processes involving DPEphos. ontosight.ai |
Q & A
Q. What are the optimal synthetic routes for Bis(2-diphenylphosphino)ethyl ether, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or ligand-exchange reactions. For example, reacting diphenylphosphine derivatives with ethylene glycol-based precursors under inert atmospheres (e.g., argon) at 80–120°C. Systematic optimization can employ factorial design (e.g., varying temperature, stoichiometry, and solvent polarity) to maximize yield . Characterization via P NMR (to confirm P–O bond formation) and X-ray crystallography (for structural validation) is critical. Evidence from related phosphine ethers suggests yields improve with slow addition of reagents and use of dry tetrahydrofuran (THF) as a solvent .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : H/P NMR to verify absence of unreacted precursors (e.g., free diphenylphosphine peaks at δ 0–5 ppm in P NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 538.57 for CHOP) .
- Elemental Analysis : Match calculated vs. observed C, H, and P percentages (e.g., C: 80.28%, H: 5.24%, P: 11.50%) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C for related ligands) .
Q. What role does this compound play in transition-metal catalysis, and how is its coordination behavior validated?
- Methodological Answer : The ligand acts as a bidentate or bridging donor in Pd, Pt, or Rh complexes, enhancing catalytic activity in cross-coupling or hydrogenation reactions. Coordination modes are confirmed via:
- X-ray Diffraction : Resolve metal-ligand bond lengths (e.g., Pd–P distances ~2.28–2.35 Å) .
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λ~300–400 nm for Pd complexes) .
- Cyclic Voltammetry : Assess redox behavior of metal complexes (e.g., Pd/Pd couples at −0.5 to +0.3 V vs. Ag/AgCl) .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and steric effects of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify ligand parameters:
- Natural Bond Orbital (NBO) Analysis : Measures σ-donor strength (e.g., P→M donation energy ~50–70 kcal/mol) .
- Conformational Analysis : Evaluates steric bulk via Tolman cone angles (estimated ~150–160° for related ligands) .
- Reaction Pathway Modeling : Predicts activation barriers for catalytic cycles (e.g., oxidative addition vs. transmetalation steps) .
Q. How do researchers resolve contradictions in reported stability data for this compound under oxidative vs. reductive conditions?
- Methodological Answer : Controlled experiments under inert vs. ambient conditions are critical:
- Kinetic Studies : Monitor ligand degradation via P NMR in air (e.g., oxidation to phosphine oxide peaks at δ 25–30 ppm) .
- Electrochemical Stability : Use linear sweep voltammetry to identify oxidation potentials (e.g., E ~1.2 V vs. SCE) .
- Comparative Analysis : Contrast stability with analogous ligands (e.g., dppe vs. dppf) to isolate structural contributors .
Q. What methodological frameworks guide the design of experiments (DoE) for optimizing ligand performance in asymmetric catalysis?
- Methodological Answer : A three-step framework is recommended:
Screening : Use fractional factorial design to prioritize variables (e.g., solvent, temperature, ligand/metal ratio) .
Response Surface Methodology (RSM) : Model interactions between key factors (e.g., enantiomeric excess vs. pressure in hydrogenation) .
Validation : Replicate optimized conditions across ≥3 trials to confirm reproducibility (RSD <5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
